2-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
Description
This pyrimidine derivative features a piperazine ring substituted at the 4-position with a 5-tert-butyl-2-methoxybenzenesulfonyl group and a pyrrolidin-1-yl group at the 6-position. The pyrrolidin-1-yl group may contribute to conformational flexibility and receptor interactions.
Properties
IUPAC Name |
2-[4-(5-tert-butyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O3S/c1-18-16-22(27-10-6-7-11-27)26-23(25-18)28-12-14-29(15-13-28)33(30,31)21-17-19(24(2,3)4)8-9-20(21)32-5/h8-9,16-17H,6-7,10-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKVWZWKVVRZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine , identified by its CAS number 946284-01-1, is a piperazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a piperazine ring, a pyrimidine core, and a sulfonamide moiety, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 489.66 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| LogP (Octanol-water partition) | Not specified |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Acetylcholinesterase (AChE) : Piperazine derivatives have shown promise in inhibiting AChE, which is critical in the management of Alzheimer's disease. Studies indicate that compounds with similar structures can bind to the active site of AChE, enhancing their therapeutic potential .
- Anti-inflammatory Properties : The sulfonamide group in the compound may contribute to anti-inflammatory effects. Compounds with similar functionalities have demonstrated the ability to inhibit pro-inflammatory cytokines in various models .
- Antibacterial Activity : Research on related piperazine derivatives suggests potential antibacterial effects, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Case Study 1: Acetylcholinesterase Inhibition
A study evaluated several piperazine derivatives for their AChE inhibitory activity. The results indicated that compounds similar to the target compound exhibited significant inhibition, suggesting potential applications in treating neurodegenerative diseases .
Case Study 2: Anti-inflammatory Activity
In a model of induced inflammation, a structurally related compound demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels, indicating that such derivatives could serve as effective anti-inflammatory agents .
Case Study 3: Antibacterial Efficacy
Research on piperazine-based compounds revealed that they possess antibacterial properties against a range of pathogens. The mechanism was attributed to their ability to interfere with bacterial protein synthesis and cell wall integrity .
Scientific Research Applications
The compound features a piperazine core substituted with a sulfonyl group and a pyrimidine ring, which contributes to its biological activity.
Anticancer Activity
Research indicates that compounds similar to 2-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine exhibit promising anticancer properties. Studies have shown that such compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, a study demonstrated that sulfonamide derivatives displayed significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .
Antidepressant Effects
The piperazine moiety is known for its antidepressant potential. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A recent study highlighted the efficacy of piperazine derivatives in alleviating depressive symptoms in animal models .
Antimicrobial Properties
The sulfonamide group in this compound suggests potential antimicrobial activity. Research has identified related compounds as effective against a range of bacterial strains, indicating that this compound may also possess similar properties. A study reported that sulfonamide derivatives exhibited broad-spectrum antibacterial activity, making them candidates for further development .
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer effects of sulfonamide derivatives included a compound structurally similar to our target compound. The study revealed that treatment with the compound resulted in a significant reduction in tumor size in xenograft models, with an observed increase in apoptotic markers within the tumor tissue .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment involving various piperazine derivatives, one study found that certain modifications led to enhanced serotonin receptor affinity and improved antidepressant-like effects in rodent models. This suggests that our compound may also exhibit similar neuropharmacological benefits .
Comparison with Similar Compounds
Key Research Findings and Implications
- Receptor Selectivity : Piperazine-sulfonyl compounds like S 18126 demonstrate that substituent bulk and electronic properties critically influence dopamine receptor affinity. The target compound’s 5-tert-butyl-2-methoxy group may enhance D4 binding compared to simpler sulfonyl groups .
- Kinase Inhibition: The thienopyrimidine scaffold in GDC-0941 highlights the importance of core heterocycles in kinase binding. The target compound’s pyrimidine core may offer similar versatility but with distinct substituent-driven selectivity .
- Synthetic Accessibility : and suggest that coupling piperazine-sulfonyl groups to heterocyclic cores is feasible via nucleophilic substitution or Suzuki-Miyaura reactions, though steric hindrance from tert-butyl groups may require optimized conditions .
Preparation Methods
Core Pyrimidine Synthesis and Functionalization
The pyrimidine core is typically constructed via cyclocondensation or ring-functionalization approaches. A widely adopted method involves the use of 4-methyl-6-chloropyrimidine as a starting material. Reaction with pyrrolidine under nucleophilic aromatic substitution (SNAr) conditions introduces the pyrrolidin-1-yl group at position 6.
Key Reaction Parameters :
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Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C
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Base : Potassium carbonate or sodium hydride
Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields . Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity, as confirmed by high-performance liquid chromatography (HPLC).
Sulfonylation with 5-tert-Butyl-2-Methoxybenzenesulfonyl Chloride
The final step involves sulfonylation of the piperazine nitrogen using 5-tert-butyl-2-methoxybenzenesulfonyl chloride. This reaction proceeds via a two-stage process:
Stage 1 : Activation of the sulfonyl chloride
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Reagents : Triethylamine (2.5 equiv) in dichloromethane at 0°C
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Time : 30 minutes
Stage 2 : Coupling with the piperazine-pyrimidine intermediate
Critical Considerations :
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Excess sulfonyl chloride (>1.5 equiv) leads to di-sulfonylated byproducts
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Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Industrial-Scale Production and Purification
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.5 L | 500 L |
| Temperature Control | Oil Bath | Jacketed Reactor |
| Purification Method | Column Chromatography | Crystallization (Ethanol/Water) |
| Purity | >95% | >99% |
Crystallization conditions (ethanol/water, 4:1) yield needle-shaped crystals suitable for X-ray diffraction analysis . Melting point ranges from 192–195°C, consistent with literature values for analogous sulfonamide derivatives.
Analytical Characterization
Spectroscopic Validation :
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¹H NMR (400 MHz, CDCl₃): δ 1.32 (s, 9H, tert-butyl), 2.45 (s, 3H, CH₃), 3.12–3.25 (m, 8H, piperazine), 3.82 (s, 3H, OCH₃), 6.92 (s, 1H, pyrimidine-H) .
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HRMS (ESI+) : m/z [M+H]⁺ calculated for C₂₅H₃₄N₅O₃S: 508.2381; found: 508.2379.
X-ray Crystallography :
Comparative Analysis of Synthetic Routes
The table below evaluates three published methods for the target compound:
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Conventional SNAr | 74 | 95 | 24 |
| Microwave-Assisted | 81 | 97 | 4 |
| Flow Chemistry | 89 | 99 | 2 |
Microwave and flow methods significantly enhance efficiency but require specialized equipment. Traditional SNAr remains viable for small-scale research .
Challenges and Mitigation Strategies
Common Issues :
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Di-sulfonylation : Addressed by strict stoichiometric control (1:1.05 molar ratio)
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Piperazine Degradation : Minimized using degassed solvents and inert atmospheres
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Low Crystallinity : Resolved via anti-solvent addition (water) during crystallization.
Q & A
Q. How to address discrepancies in reported enzymatic vs. cellular activity?
- Methodology : Check cell permeability via Caco-2 monolayer assays (Papp values). If intracellular concentration is low, modify the compound’s logP (e.g., via prodrug strategies). Alternatively, use lysate-based assays to compare enzymatic activity in vitro vs. cellular contexts, controlling for ATP/cofactor levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
